molecular formula C5H14N2O2S B2855937 2-amino-N,N-dimethylpropane-1-sulfonamide CAS No. 1225970-29-5

2-amino-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B2855937
CAS No.: 1225970-29-5
M. Wt: 166.24
InChI Key: HNXKPJCKCHQTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N,N-dimethylpropane-1-sulfonamide (CAS 1225970-29-5) is a synthetic organic compound of the sulfonamide class. With a molecular formula of C5H14N2O2S and a molecular weight of 166.24 g/mol, this molecule features a sulfonamide functional group where the sulfur atom is doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom that is substituted with two methyl groups, as well as a propane backbone bearing an amino group . Its structure is characterized by a high carbon bond saturation (Fsp3=1) and a polar surface area of 63 Ų, properties that are often associated with favorable characteristics in medicinal chemistry . The compound's SMILES notation is CC(N)CS(=O)(=O)N(C)C . As a sulfonamide derivative, this compound is part of a broad class of sulfur-containing functionalities that have had a profound impact on pharmaceutical development and discovery chemistry . While the specific biological activity and research applications of this compound are not detailed in the available literature, sulfonamides in general are known to exhibit a wide spectrum of pharmacological activities. These activities often arise from mechanisms such as the inhibition of enzymes like carbonic anhydrase or dihydropteroate synthetase, leading to potential applications in areas including anti-inflammation, diuresis, and antibacterial therapy . Researchers value such functionalized sulfonamides as versatile building blocks for the design of new bioactive molecules, as the sulfonamide group offers multiple vectors for chemical modification and can be used to fine-tune the physicochemical properties of a compound, such as its solubility, acidity, and hydrogen-bonding capacity . This makes it a valuable intermediate for exploring structure-activity relationships in drug discovery programs and for the synthesis of more complex chemical entities, including advanced sulfur-functionalized motifs like sulfondiimidamides . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S/c1-5(6)4-10(8,9)7(2)3/h5H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXKPJCKCHQTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for Sulfonamides Including 2 Amino N,n Dimethylpropane 1 Sulfonamide

Established Synthetic Routes to Sulfonamide Compounds

The classical and most widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govthieme-connect.com This approach is valued for its reliability and broad applicability.

Amine Sulfonylation with Sulfonyl Chlorides

The traditional synthesis of sulfonamides is achieved by reacting a sulfonyl chloride with an amine. nih.govnih.gov This nucleophilic substitution reaction is a robust and widely employed method for creating the S-N bond characteristic of sulfonamides. thieme-connect.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly used bases include pyridine and triethylamine (TEA). For instance, the reaction of an aryl primary amine with an aryl sulfonyl chloride using pyridine as a base at temperatures between 0-25 °C has been shown to produce quantitative yields. cbijournal.com Similarly, TEA is another effective organic base for this transformation. cbijournal.com The use of N-silylamines in reaction with sulfonyl chlorides has also been demonstrated as an effective method, producing sulfonamides in high yields. nih.gov This method can be performed with or without a solvent, and the trimethylsilyl chloride byproduct can be recovered. nih.gov

Controlled Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of sulfonamides. Key parameters that are often adjusted include the choice of solvent, base, and reaction temperature. For the sulfonylation of amines with sulfonyl chlorides, solvents like tetrahydrofuran (THF) and acetonitrile (B52724) are commonly used. nih.govcbijournal.com

The choice of base can significantly impact the reaction outcome. While pyridine and triethylamine are standard, other strategies can be employed. For instance, in the synthesis of sulfonamides from N-silylamines, the reaction proceeds efficiently in refluxing acetonitrile without the need for an additional base. nih.gov

Yields can be optimized by carefully controlling the stoichiometry of the reactants and the reaction temperature. For example, a study reported achieving a 100% yield when reacting aniline with benzene (B151609) sulfonyl chloride in the presence of pyridine. cbijournal.com In another instance, a simple procedure involving the dropwise addition of triethylamine to a solution of aniline in THF, followed by the addition of benzenesulfonyl chloride and stirring at room temperature for 6 hours, resulted in an 86% yield. cbijournal.com

Below is a table summarizing various reaction conditions for amine sulfonylation:

Precursor Synthesis Methodologies (e.g., Sulfonyl Chloride Formation)

The availability of the corresponding sulfonyl chloride is a prerequisite for the most common sulfonamide synthesis route. Sulfonyl chlorides can be prepared through several methods, with the oxidative chlorination of thiols being a prominent approach. rsc.org

One method involves the use of inexpensive aqueous sodium hypochlorite, which avoids the use of hazardous chlorine gas and allows for better control of the oxidant stoichiometry. rsc.org Another efficient method for the direct conversion of thiols to sulfonyl chlorides utilizes a reagent system of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂). organic-chemistry.org This reaction is fast, proceeds under mild conditions at room temperature, and is applicable to a wide range of aromatic, heterocyclic, and aliphatic thiols. organic-chemistry.org A one-pot synthesis of sulfonamides can be achieved by reacting thiols with amines in the presence of H₂O₂, SOCl₂, and pyridine. organic-chemistry.org

Aryl sulfonyl chlorides can also be synthesized from arenes via electrophilic aromatic substitution with chlorosulfonic acid. rsc.org An alternative is the diazotization of an aryl amine with sodium nitrite and hydrochloric acid, followed by treatment with sulfur dioxide in the presence of a copper catalyst. rsc.org

The table below summarizes different methods for the synthesis of sulfonyl chlorides:

Advanced Synthetic Approaches for Sulfonamide Derivatives

In addition to the classical methods, more advanced synthetic strategies have been developed to access a broader range of sulfonamide derivatives, often with improved efficiency and functional group tolerance.

Metal-Catalyzed Sulfonamidation

Transition metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides. Palladium-catalyzed methods, for instance, allow for the preparation of arylsulfonyl chlorides and sulfonamides under mild conditions with significant functional group tolerance. nih.gov One such process involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov

Copper-catalyzed reactions have also been developed. For example, the direct coupling of thiosulfonates with amines in the presence of a copper catalyst and a base like cesium carbonate provides an effective route to sulfonamides. thieme-connect.com Indium metal has been shown to be a facile and efficient catalyst for the sulfonylation of amines, including less nucleophilic and sterically hindered anilines, with sulfonyl chlorides. researchgate.net

Oxidative Sulfonamidation

Oxidative sulfonamidation methods provide a direct route to sulfonamides from readily available starting materials like thiols and amines, bypassing the need to pre-form and isolate sulfonyl chlorides. rsc.org These methods often employ an oxidizing agent to facilitate the formation of the S-N bond in a single step.

An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines. acs.org This process is driven by electricity, requires no sacrificial reagents or additional catalysts, and can be completed in a short time. acs.org Another approach uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides in situ, which then react with various amines to produce sulfonamides in good to excellent yields in sustainable solvents like water and ethanol. rsc.orgresearchgate.net

A metal-free, open-air oxidative coupling for sulfonamide synthesis mediated by phenyl trimethyl ammonium (B1175870) tribromide (PTAB) has also been reported. cbijournal.com In this method, a sulfinate reacts with PTAB to form a sulfonyl bromide, which then undergoes a nucleophilic reaction with an amine to yield the desired sulfonamide. cbijournal.com

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to mitigate the environmental impact of traditional methods, which often rely on hazardous reagents like sulfonyl chlorides and volatile organic solvents. Modern approaches focus on the use of sustainable solvents, alternative energy sources, and catalytic systems to improve efficiency and reduce waste.

One significant advancement is the use of water as a reaction medium. The synthesis of sulfonamides from nitroarenes and sodium sulfinates has been successfully demonstrated in water, where the poor solubility of the sulfonamide product allows for simple isolation by filtration. This method avoids the use of organic solvents and toxic sulfur sources. Other sustainable solvents, such as ethanol, glycerol, and deep eutectic solvents (DES), have also been employed for the synthesis of sulfonamides from thiols via in situ generation of sulfonyl chlorides using oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O).

Microwave-assisted synthesis has emerged as a powerful tool for accelerating sulfonamide formation. This technique significantly reduces reaction times and often improves yields compared to conventional heating. For instance, sulfonamides can be synthesized directly from sulfonic acids or their sodium salts under microwave irradiation, bypassing the need to isolate unstable sulfonyl chloride intermediates. Copper-catalyzed microwave-assisted synthesis of sulfonamides from sodium sulfinates and amines in aqueous media further exemplifies a green and efficient protocol.

The development of recoverable and reusable catalysts is another cornerstone of green sulfonamide synthesis. Magnetic nanocatalysts, such as copper(II) bromide immobilized on modified Fe₃O₄ nanoparticles, have been utilized for the preparation of N-arylsulfonamides. These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, reducing catalyst waste and cost.

Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, offers a cost-effective and environmentally friendly alternative. A one-pot, two-step mechanochemical process for sulfonamide synthesis from disulfides has been developed, utilizing solid sodium hypochlorite (NaOCl·5H₂O) for tandem oxidation-chlorination followed by amination.

Table 1: Comparison of Green Chemistry Approaches in Sulfonamide Synthesis

Approach Key Features Advantages Reference(s)
Synthesis in Water Uses water as the primary solvent. Avoids volatile organic compounds (VOCs), simplifies product isolation.
Microwave-Assisted Synthesis Employs microwave irradiation as an energy source. Drastically reduced reaction times, often higher yields.
Sustainable Solvents Utilizes solvents like ethanol, glycerol, and deep eutectic solvents (DES). Biodegradable, less toxic, and often from renewable sources.
Magnetically Recoverable Catalysts Employs catalysts immobilized on magnetic nanoparticles. Easy separation and high reusability of the catalyst, minimizing waste.
Mechanochemistry Solvent-free synthesis via grinding or milling. Eliminates solvent use, cost-effective, and energy-efficient.

Chemical Reactivity and Derivatization of Sulfonamide Scaffolds

The sulfonamide functional group, while generally stable, possesses a rich chemical reactivity that allows for a wide range of transformations and derivatizations. This versatility makes the sulfonamide scaffold a valuable platform in medicinal chemistry and organic synthesis for creating diverse molecular architectures.

The sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles, leading to the cleavage of the sulfur-nitrogen (S-N) bond. This reactivity is fundamental for the deprotection of sulfonamide-protected amines and for the interconversion of sulfonamide derivatives. The stability of the S-N bond often requires harsh conditions for cleavage, such as strong acids or reducing agents.

Recent advancements have focused on milder and more chemoselective methods. For instance, trifluoromethanesulfonic acid has been used for the acidic hydrolysis of N-arylsulfonamides, allowing for selective deprotection in the presence of other acid-labile groups. Reductive cleavage of the N-S bond is another common strategy. Reagents like low-valent titanium can effectively cleave N-tosyl groups. A mild method for the reductive cleavage of secondary sulfonamides using a phosphine-based reducing system generates sulfinates and amines, which can be further functionalized in situ.

The sulfonamide group can also be activated to facilitate nucleophilic substitution. Primary sulfonamides can be converted into highly electrophilic sulfonyl chlorides using a pyrylium salt (Pyry-BF₄) and magnesium chloride. These in situ generated sulfonyl chlorides can then react with a variety of nucleophiles, including amines, alcohols, and thiols, to form new sulfonamides, sulfonates, and thioethers, respectively. Similarly, secondary sulfonamides can be transformed into sulfonyl fluorides using diethylaminosulfur trifluoride (DAST), which can then be coupled with various amines.

The sulfonamide group itself is generally resistant to oxidation and reduction due to the sulfur atom being in its highest oxidation state (+6). However, other functional groups within a sulfonamide-containing molecule can be selectively oxidized or reduced.

Reduction: The N-S bond of a sulfonamide can be cleaved under reductive conditions, as discussed previously. Traditional methods include the use of dissolving metals like sodium in liquid ammonia. More modern approaches utilize reagents such as samarium(II) iodide or magnesium in methanol. Electrochemical methods also provide a green and efficient way to achieve reductive cleavage of the sulfonamide bond. For cyclic sulfonamides (sultams), a double reductive cleavage of both the N-S and C-S bonds can be achieved using Mg-MeOH, yielding aromatic ring-containing amines.

Oxidation: While the sulfonamide core is robust, associated functional groups can be oxidized. For instance, in sulfonamide antibiotics, the aniline moiety or heterocyclic rings can be oxidized by strong oxidants like ferrate(VI) or through photocatalytic oxidation using TiO₂. These oxidation processes can lead to hydroxylation of aromatic rings or even SO₂ extrusion, depending on the structure of the sulfonamide and the reaction conditions. The oxidation of a sulfinamide, which can be an intermediate in sulfonamide synthesis, provides a direct route to the final sulfonamide product.

When a sulfonamide group is attached to an aromatic ring, it influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions on that ring. The -SO₂NHR group is a deactivating group due to the strong electron-withdrawing nature of the sulfonyl moiety, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack.

Despite being deactivating, the sulfonamido group (-NHSO₂R) is an ortho, para-director. The lone pair of electrons on the nitrogen atom can be donated into the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during attack at the ortho and para positions. This directing effect is crucial for the selective functionalization of arylsulfonamides.

Common EAS reactions performed on arylsulfonamides include:

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring, typically directed to the ortho and para positions.

Nitration: The introduction of a nitro group (-NO₂), which is also directed to the ortho and para positions. A chemoselective method for the mono-nitration of aromatic sulfonamides using tert-butyl nitrite has been developed.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on arylsulfonamides due to the strong deactivating nature of the sulfonamide group, which can complex with the Lewis acid catalyst. However, under certain conditions, such as using highly reactive electrophiles or more potent catalytic systems, these reactions can be achieved.

The N-H bond of primary and secondary sulfonamides is acidic and can be deprotonated to form a sulfonamidate anion. This anion is nucleophilic and can participate in various condensation and substitution reactions.

A key example is the condensation of sulfonamides with aldehydes or ketones to form N-sulfonylimines. This reaction is often catalyzed by Lewis or Brønsted acids, but green, catalyst-free methods using dehydrating agents like neutral Al₂O₃ have also been developed. N-sulfonylimines are versatile intermediates in organic synthesis, serving as electrophiles in reactions like aza-Friedel-Crafts, nucleophilic additions, and cycloadditions.

The sulfonamide group can also be manipulated to alter its properties or to be converted into other functional groups. For example, primary sulfonamides can be alkylated or arylated on the nitrogen atom to yield secondary or tertiary sulfonamides. These reactions typically require a base to deprotonate the sulfonamide nitrogen.

Modern cross-coupling reactions have been adapted for the synthesis and derivatization of sulfonamides, providing powerful tools for C-N and C-S bond formation.

C-N Cross-Coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be used to form N-arylsulfonamides from aryl halides or triflates and sulfonamides. This method is highly versatile and tolerates a wide range of functional groups. Copper-catalyzed N-arylation of sulfonamides with arylboronic acids (Chan-Lam coupling) offers an alternative, often milder, approach to C-N bond formation.

C-S Cross-Coupling: While less common for sulfonamides themselves, related sulfur-containing moieties are frequently used in cross-coupling reactions. For instance, sulfinate salts, which can be generated from sulfonamides, are excellent coupling partners in palladium- or copper-catalyzed reactions. They can react with aryl or vinyl halides to form sulfones. The direct C-H sulfonamidation of aromatic compounds using sulfonyl azides, catalyzed by transition metals like rhodium or ruthenium, has emerged as an efficient strategy for synthesizing N-arylsulfonamides by forming a C-N bond while involving a sulfur-containing reagent.

Table 2: Summary of Reactivity and Derivatization of Sulfonamides

Reaction Type Description Key Reagents/Conditions Product(s) Reference(s)
Nucleophilic Substitution Cleavage or substitution at the sulfur atom. Strong acids (TfOH), reducing agents (Mg/MeOH), Pyry-BF₄, DAST. Amines, sulfinates, other sulfonamides, sulfonates.
Reduction Reductive cleavage of the N-S bond. Na/NH₃, Mg/MeOH, electrochemical reduction. Amines and sulfinic acids.
Oxidation Oxidation of associated functional groups (e.g., aniline ring). Ferrate(VI), TiO₂/UV. Hydroxylated derivatives, SO₂ extrusion products.
Electrophilic Aromatic Substitution Substitution on an associated aromatic ring. Halogens/Lewis acid, t-BuONO₂. ortho/para halogenated or nitrated arylsulfonamides.
Condensation Reaction of N-H with carbonyls. Aldehydes/ketones, acid/base catalyst or dehydrating agent. N-sulfonylimines.
Cross-Coupling C-N or C-S bond formation involving the sulfonamide moiety or its precursors. Pd or Cu catalysts, aryl halides, boronic acids, sulfonyl azides. N-arylsulfonamides, sulfones.

Deprotection Strategies for Sulfonamides

The cleavage of the highly stable nitrogen-sulfur (N-S) bond in sulfonamides is a critical transformation in organic synthesis, particularly when the sulfonamide group is used as a protecting group for amines. youtube.com Due to their stability against strongly basic conditions, including organolithium and Grignard reagents, sulfonamides like the p-toluenesulfonyl (tosyl, Ts) group are valuable protecting groups. acs.org However, this stability often necessitates harsh deprotection conditions that can be incompatible with other functional groups present in a complex molecule. researchgate.net Consequently, a variety of methods have been developed to achieve the deprotection of sulfonamides under different conditions, including acidic, reductive, and photolytic methods.

Acidic Deprotection

Acid-catalyzed hydrolysis is a common strategy for sulfonamide cleavage. While traditionally requiring harsh conditions, recent methodologies have enabled deprotection under milder acidic environments. One such method involves the use of trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgnih.govacs.org A near-stoichiometric amount of TfOH has been found to be effective for the efficient deprotection of various neutral or electron-deficient N-arylsulfonamides. acs.orgnih.gov This method is chemoselective, allowing for the deprotection of N-arylsulfonamides while leaving other types of sulfonamides intact. acs.orgacs.org The reaction is typically carried out in a solvent like 1,2-dichloroethane at elevated temperatures. acs.org The mechanism is believed to involve the initial protonation of the nitrogen atom, followed by a nucleophilic attack of the triflate anion on the sulfur atom. acs.org This approach is compatible with various functional groups such as nitriles, amides, esters, and aldehydes. organic-chemistry.org

Interestingly, the outcome of the reaction with TfOH can be dependent on the electronic nature of the substrate. While electron-deficient N-arylsulfonamides undergo clean deprotection, electron-rich substrates tend to yield sulfonyl group migration products. organic-chemistry.orgnih.gov

Reductive Deprotection

Reductive cleavage of the N-S bond offers a powerful alternative to acidic hydrolysis and is often performed under milder conditions. A variety of reducing agents have been employed for this purpose.

Samarium(II) Iodide (SmI₂) : Samarium diiodide is a versatile single-electron transfer reagent used for the cleavage of sulfonamides. osti.govorganic-chemistry.org The deprotection of notoriously stable primary N-(p-toluenesulfonyl) amides can be achieved at low temperatures (-78 °C) by first activating the nitrogen with a trifluoroacetyl group, followed by reductive cleavage with SmI₂. thieme-connect.comorganic-chemistry.org SmI₂ in the presence of an amine and water can mediate the instantaneous cleavage of tosylamides and tosyl esters in near-quantitative yields. researchgate.netgu.se This method is noted for its tolerance of sensitive functional groups. gu.se

Alkali Metals and Other Reducing Agents : Other reductive methods utilize alkali metals (e.g., Li, Na, K), lithium naphthalenide, or LiAlH₄ in the presence of nickel compounds. strath.ac.uk A method using alkali metal-silica gel materials in the presence of a proton source has also been developed for the deprotection of aryl or alkyl sulfonamides of primary and secondary amines. google.com Furthermore, a low-valent titanium species, generated in situ, can reductively cleave a broad range of sulfonamides to furnish the corresponding amines. organic-chemistry.org

Neutral Organic Super-Electron-Donors : A novel approach involves the use of neutral organic super-electron-donor (S.E.D.) reagents, which represents the first reported reductive cleavage of sulfonamides using such a compound. strath.ac.uk This method avoids the use of aggressive metal-containing reagents. For instance, the indolesulfonamide and anilinesulfonamide can be cleaved in high yields, although piperidine-derived sulfonamides were found to be unreactive under these conditions. strath.ac.uk

Photocatalytic Methods : Reductive photocleavage of sulfonamides can be achieved using thioureas as organophotocatalysts. organic-chemistry.org This method proceeds under mild conditions in the presence of a reducing agent like tetrabutylammonium borohydride. researchgate.net

The following tables summarize research findings for selected deprotection strategies.

Table 1: Acidic Deprotection of N-Arylsulfonamides with Trifluoromethanesulfonic Acid (TfOH) acs.orgorganic-chemistry.org
SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)
N-Tosyl-4-nitroanilineTfOH (1.1 eq)1,2-Dichloroethane90298
N-Tosyl-4-cyanoanilineTfOH (1.1 eq)1,2-Dichloroethane90295
N-Tosyl-4-chloroanilineTfOH (1.1 eq)1,2-Dichloroethane901896
N,N'-Ditosyl-1,4-phenylenediamineTfOH (2.2 eq)1,2-Dichloroethane90496
Table 2: Reductive Deprotection of Sulfonamides Using Various Reagents osti.govthieme-connect.comstrath.ac.uk
SubstrateReagent/MethodSolventTemperatureTimeYield (%)
N-Tosyl-3'-aminoacetophenone1. TFAA, Et₃N; 2. SmI₂THF-78 °C-85
N-Tosyl-4-aminobenzonitrile1. TFAA, Et₃N; 2. SmI₂THF-78 °C-81
N-(Phenylsulfonyl)indoleBis(imidazolylidene) (S.E.D.)--4 h91
N-Phenyl-N-(phenylsulfonyl)amineBis(imidazolylidene) (S.E.D.)--18 h74
N-Tosyl-dibenzylamineSmI₂THF/DMPU--89

Structure Activity Relationship Sar Studies of Sulfonamide Compounds

Correlation Between Chemical Structure and Biological Activity

The biological activity of sulfonamide derivatives is intrinsically linked to their chemical structure. openaccesspub.org The core sulfonamide moiety is a versatile scaffold found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anti-hyperglycemic, and diuretic compounds. openaccesspub.orgnih.govresearchgate.net Historically, sulfonamides were classified as antibacterial or non-antibacterial based on the presence of a para-amino group on an aromatic ring. openaccesspub.org This classic arrangement, found in sulfanilamide, is crucial for antibacterial action as it mimics p-aminobenzoic acid (PABA), thereby inhibiting the bacterial synthesis of folic acid. youtube.commsdmanuals.com

Role of the Amino and Sulfonamide Groups in Biological Interaction

The amino (-NH2) and sulfonamide (-SO2NHR) groups are fundamental to the biological interactions of this class of compounds. The sulfonamide group is essential for the activity of most drugs in this category. youtube.com It acts as a key binding motif, with its oxygen atoms frequently participating in hydrogen bonding or other interactions with protein targets. acs.org For example, in the FK506-binding protein 12 (FKBP12), the sulfonamide oxygens are a key recognition motif, engaging in highly conserved CH···O═S interactions with the protein. acs.org The sulfonamide group is weakly acidic, allowing it to be ionized at physiological pH, which can be crucial for receptor binding and cellular uptake. youtube.com

The role of the amino group can vary significantly depending on its position. In traditional antibacterial sulfonamides, a primary aromatic amino group para to the sulfonamide group is essential for activity, as it mimics the structure of PABA. youtube.comyoutube.com Moving this group to the ortho or meta position results in a loss of antibacterial activity. youtube.com In non-classical sulfonamides or those with aliphatic scaffolds, the amino group's primary role shifts to that of a key interaction point, forming hydrogen bonds or salt bridges with the target protein. Its nucleophilicity is a key factor in the synthesis of sulfonamide derivatives, typically involving a reaction between an amine and a sulfonyl chloride. researchgate.netijarsct.co.in

Influence of Substituent Effects on Efficacy and Selectivity

Substituents on the sulfonamide scaffold have a profound impact on the compound's efficacy, selectivity, and pharmacokinetic properties. Modifications at the sulfonamide nitrogen (N1) are particularly important.

N1-Substitution : Monosubstitution on the N1 nitrogen often increases activity, while disubstitution generally leads to inactive compounds in the context of classical antibacterial agents. youtube.com However, in other therapeutic areas, N-alkylation can enhance potency. Studies on microtubule destabilizing sulfonamides showed that small alkyl substituents, particularly methyl groups, on the sulfonamide nitrogen resulted in the most potent antiproliferative effects. mdpi.com The presence of N,N-dimethyl groups, as in 2-amino-N,N-dimethylpropane-1-sulfonamide, would be expected to significantly alter the electronic and steric properties of the sulfonamide nitrogen compared to a primary or secondary sulfonamide.

Aliphatic vs. Aromatic Scaffolds : The replacement of the traditional benzene (B151609) ring with an aliphatic chain like propane (B168953) fundamentally changes the molecule's properties. While the benzene ring is crucial for the PABA-mimicking antibacterial mechanism, aliphatic scaffolds offer greater conformational flexibility. youtube.com This flexibility can be advantageous for fitting into different binding pockets. Using amino acids as precursors for sulfonamide synthesis introduces chirality and diverse side chains, allowing for the creation of structurally varied and potentially more specific bioactive molecules. benthamdirect.com

Other Substituents : The introduction of electron-withdrawing groups can increase the antibacterial activity of some sulfonamide derivatives. researchgate.net In the design of antidiabetic agents, attaching five or seven-membered heterocycles to a sulfonamide core via an imine linker has produced compounds with excellent inhibitory potential against α-glucosidase. rsc.org The table below summarizes the general effects of different substituents on sulfonamide activity based on published research.

Structural MoietySubstituent/ModificationGeneral Effect on Biological ActivityReference
Sulfonamide Nitrogen (N1)Monosubstitution (e.g., with heterocyclic rings)Increases potency and optimizes pKa for antibacterial activity. youtube.com
Sulfonamide Nitrogen (N1)DisubstitutionGenerally leads to loss of classical antibacterial activity. youtube.com
Sulfonamide Nitrogen (N1)Small N-alkyl groups (e.g., methyl)Can improve potency in certain classes, such as anticancer agents. mdpi.com
Core ScaffoldReplacement of benzene ringAbolishes PABA-mimicry but allows for interaction with other targets. youtube.com
Aromatic RingElectron-withdrawing groupsCan increase antibacterial activity. researchgate.net
Amino Group (N4 on aromatic ring)Substitution (prodrugs)Can be modified to form prodrugs that release the active amine in vivo. youtube.com

Conformational Flexibility and Its Impact on Molecular Recognition

The three-dimensional shape and conformational flexibility of sulfonamide derivatives are critical determinants of their biological activity. researchgate.net The ability of a molecule to adopt the correct conformation to fit into a target's binding site is directly related to its efficacy. nih.gov The bonds around the sulfonamide group, particularly the C-S and S-N bonds, allow for significant rotational freedom. This flexibility enables the molecule to adapt its shape to the specific topology of a protein's active site, a concept central to the "induced fit" model of ligand-protein binding. acs.org

Studies have shown that the preferred conformation of a sulfonamide in its free state may differ significantly from its conformation when bound to a protein. researchgate.net The energy cost associated with adopting this "bioactive conformation" can influence binding affinity. nih.gov For instance, investigations into benzenesulfonamide (B165840) and its derivatives revealed that the S–N bond is often nearly perpendicular to the plane of the benzene ring. nih.gov In aliphatic sulfonamides, the absence of a rigid aromatic ring introduces additional degrees of conformational freedom. This increased flexibility can be a double-edged sword: it may allow the molecule to interact with a wider range of targets, but it can also come with an entropic penalty upon binding, potentially lowering affinity compared to more rigid analogues. acs.org Therefore, understanding the conformational preferences of a sulfonamide is crucial for designing molecules that are pre-organized to fit their intended target, thereby enhancing binding and activity. acs.orgresearchgate.net

Rational Design Strategies for Optimizing Sulfonamide Derivatives

Rational drug design is extensively used to optimize the therapeutic properties of sulfonamide derivatives. nih.gov A primary strategy involves modifying the substituents on the sulfonamide core to enhance binding affinity and selectivity for a specific biological target. youtube.comresearchgate.net For antibacterial agents, a key goal is to modify the N1-substituent to achieve a pKa value between 6.6 and 7.4, which ensures optimal ionization for cell penetration and activity. youtube.comyoutube.com Introducing heterocyclic rings at this position has proven to be a highly effective strategy for creating potent derivatives. youtube.comyoutube.com

Another common approach is the creation of hybrid molecules, where a sulfonamide moiety is linked to another distinct bioactive scaffold. This can lead to compounds with dual mechanisms of action or improved targeting. For example, linking sulfonamides to scaffolds like gabapentin (B195806) has produced potent agents against MRSA. Furthermore, molecular docking and computational studies are integral to modern design strategies. rsc.orgresearchgate.net These methods allow researchers to predict how a designed molecule will bind to its target protein, such as α-glucosidase, guiding the synthesis of compounds with improved interactions and inhibitory potential. rsc.orgresearchgate.net By analyzing the structure-activity relationships, medicinal chemists can systematically alter a lead compound to improve its pharmacological profile, a process that has kept the sulfonamide scaffold relevant in drug discovery for decades. openaccesspub.orgnih.gov

Preclinical Pharmacological and Biological Applications of Sulfonamide Research

Antimicrobial Activity

The foundational success of sulfonamides as antibacterial agents has spurred ongoing research into their broader antimicrobial potential. Modern derivatives are being evaluated for their efficacy against a wide range of microbial pathogens, including bacteria and fungi.

Broad-Spectrum Antibacterial Efficacy Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

Sulfonamides are recognized as broad-spectrum bacteriostatic agents. rxlist.comnih.gov Their primary mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.gov Since humans obtain folic acid from their diet, this pathway is selective for microorganisms. rxlist.com

Preclinical studies consistently demonstrate the efficacy of novel sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Research has shown that structural modifications to the basic sulfonamide scaffold can significantly influence antibacterial potency. For instance, studies on various synthesized derivatives have demonstrated significant activity against clinical isolates of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govmdpi.com

One study investigating thienopyrimidine–sulfonamide hybrids found that a sulfadiazine (B1682646) derivative (compound 12ii ) exhibited a minimum inhibitory concentration (MIC) of 250 µg/mL against S. aureus and 125 µg/mL against E. coli. mdpi.com In another study, a series of aromatic disulfonamides were evaluated, with one sulfonyl hydrazide compound showing a MIC of 42 μg/mL against E. coli and Salmonella enteritidis. tandfonline.com Further research on a new series of sulfonamides reported MIC values between 64 and 512 µg/ml against various clinical strains of multidrug-resistant S. aureus. jocpr.com These findings highlight the continued effort to develop sulfonamides that can combat resistant bacterial strains.

Compound TypeBacterial StrainActivity (MIC)Reference
Thienopyrimidine–sulfadiazine hybrid (12ii)Staphylococcus aureus250 µg/mL mdpi.com
Thienopyrimidine–sulfadiazine hybrid (12ii)Escherichia coli125 µg/mL mdpi.com
Aromatic Disulfonamide (Sulfonyl hydrazide 9)Escherichia coli42 µg/mL tandfonline.com
Aromatic Disulfonamide (Sulfonyl hydrazide 9)Salmonella enteritidis42 µg/mL tandfonline.com
Synthetic Sulfonamide (1b-d)Multidrug-resistant S. aureus64 µg/mL jocpr.com

Antifungal Properties

The antimicrobial spectrum of sulfonamide derivatives extends to antifungal activity. Research has demonstrated that certain sulfonamides are effective against various fungal pathogens, particularly species from the Candida genus, which are common causes of opportunistic infections. mdpi.comnih.gov

For example, a study on thienopyrimidine–sulfonamide hybrids revealed that a sulfamethoxazole (B1682508) derivative (8iii ) displayed promising activity against Candida albicans and Candida parapsilosis, with MIC values of 31.25 µg/mL and 62.5 µg/mL, respectively. mdpi.com Another investigation into novel arylsulfonamides showed that one compound exhibited fungistatic activity against several Candida strains, with MIC values ranging from 0.125 to 1 mg/mL. nih.gov A fungicidal effect was also noted against a clinical strain of Candida glabrata. nih.gov

Compound TypeFungal StrainActivity (MIC)Reference
Thienopyrimidine–sulfamethoxazole hybrid (8iii)Candida albicans31.25 µg/mL mdpi.com
Thienopyrimidine–sulfamethoxazole hybrid (8iii)Candida parapsilosis62.5 µg/mL mdpi.com
Arylsulfonamide (Compound 3)Candida spp.125 - 1000 µg/mL nih.gov
Arylsulfonamide (Compound 13)Candida glabrata (strain 33)250 µg/mL nih.gov

Investigations into Antimicrobial Peptide Mimicry

Antimicrobial peptides (AMPs) are a class of naturally occurring molecules with broad antimicrobial activity. However, their therapeutic use can be limited by poor stability and selectivity. explorationpub.com Researchers are developing synthetic mimics of antimicrobial peptides (SMAMPs) to overcome these limitations, and sulfonamides have emerged as a valuable scaffold in this area. explorationpub.comnih.gov

One approach involves the creation of sulfonyl-γ-AApeptides. These structures are designed to mimic the amphipathic (having both hydrophobic and hydrophilic regions) nature of natural AMPs. Studies have shown that introducing sulfonyl-γ-AApeptide units into a peptide sequence can result in more potent antimicrobial activity, particularly against Gram-positive bacteria. explorationpub.com These mimics also demonstrate enhanced stability in mouse serum and improved selectivity, with negligible hemolytic activity, indicating a lower risk of damaging red blood cells. explorationpub.com Another line of research has developed amphipathic sulfonamidobenzamides that mimic small marine natural products, which have shown both antibacterial and anti-biofilm activity against resistant clinical isolates. nih.gov

Antineoplastic Investigations

Beyond their antimicrobial applications, a significant body of preclinical research has focused on the anticancer potential of sulfonamide derivatives. nih.goveurekaselect.comresearchgate.net These compounds have been shown to inhibit tumor cell growth through a variety of mechanisms, and numerous derivatives have demonstrated substantial antitumor activity in vitro. nih.govnih.govingentaconnect.com

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

A primary method for assessing the antineoplastic potential of new compounds is through in vitro cytotoxicity assays, which measure the ability of a compound to kill cancer cells or inhibit their proliferation. Sulfonamide derivatives have been tested against a wide array of human cancer cell lines.

In one study, two novel sulfonamide derivatives, N-ethyl toluene-4-sulphonamide (8a) and 2,5-Dichlorothiophene-3-sulphonamide (8b) , were evaluated against HeLa (cervical cancer), MDA-MB-231, and MCF-7 (breast cancer) cell lines. nih.gov Compound 8b was particularly potent, with half-maximal inhibitory concentration (IC50) values ranging from 4.62 to 7.21 µM. nih.gov Another investigation of eight different synthesized sulfonamides found that they were highly cytotoxic against the MDA-MB-468 breast cancer cell line, with calculated IC50 values below 30 μM. nih.gov

Further research into quinazoline-sulfonamide hybrids identified a compound (23 ) with outstanding cytotoxic activity against the MCF-7 cell line (IC50 = 0.0977 µM). mdpi.com A series of indole-based sulfonylhydrazones also showed promise, with one compound (3b ) exhibiting an IC50 of 4.0 μM against MCF-7 cells and another (3f ) showing an IC50 of 4.7 μM against MDA-MB-231 cells. mdpi.com

Compound TypeCancer Cell LineActivity (IC50/GI50)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast)4.62 µM nih.gov
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast)7.13 µM nih.gov
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)7.2 µM nih.gov
N-ethyl toluene-4-sulphonamide (8a)HeLa (Cervical)10.9 µM nih.gov
Quinazoline-sulfonamide hybrid (23)MCF-7 (Breast)0.0977 µM mdpi.com
Indole-based sulfonylhydrazone (3b)MCF-7 (Breast)4.0 µM mdpi.com
Indole-based sulfonylhydrazone (3f)MDA-MB-231 (Breast)4.7 µM mdpi.com
Various SulfonamidesMDA-MB-468 (Breast)< 30 µM nih.gov

Exploration of Antitumor Mechanisms

The antitumor activity of sulfonamides is not attributed to a single mechanism but rather a variety of cellular actions. nih.goveurekaselect.comingentaconnect.com Preclinical research has identified several key pathways through which these compounds exert their effects.

One of the most studied mechanisms is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and XII, which are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer progression. nih.govresearchgate.net Other prominent mechanisms include:

Cell Cycle Arrest: Certain sulfonamides have been shown to halt the cell division cycle, preventing cancer cells from proliferating. For example, some derivatives cause cell cycle arrest in the G1 phase, while others, like a potent N-pyridinyl benzenesulfonamide (B165840) derivative, arrest the cell cycle at the G2/M phase. nih.govmdpi.com

Disruption of Microtubule Assembly: Microtubules are essential for cell division, and their disruption can lead to apoptosis (programmed cell death). Some sulfonamide compounds have been found to interfere with microtubule formation, similar to established anticancer drugs. nih.goveurekaselect.comresearchgate.net

Angiogenesis Inhibition: Tumors require the formation of new blood vessels (angiogenesis) to grow and metastasize. Sulfonamides have been investigated as inhibitors of this process, often by targeting matrix metalloproteinases (MMPs) or vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.com

Induction of Apoptosis: Many sulfonamide derivatives have been shown to trigger apoptosis in cancer cells. For instance, one compound was found to induce apoptosis in renal cancer cells by increasing the expression of pro-apoptotic proteins like BAX and caspase-3, and the tumor suppressor protein p53, while simultaneously suppressing the anti-apoptotic protein Bcl-2. mdpi.com

Antiviral Research

A diligent search of scientific databases and literature reveals no published studies investigating the antiviral properties of 2-amino-N,N-dimethylpropane-1-sulfonamide. While the broader class of sulfonamides has been explored for antiviral activity against various viruses, research specifically detailing the efficacy or mechanism of action for this particular compound is not available. nih.govmdpi.com

Anti-inflammatory Properties

There are no specific preclinical studies or published data concerning the anti-inflammatory properties of this compound. Research into the anti-inflammatory potential of sulfonamides is an active area, often focusing on the inhibition of enzymes like cyclooxygenase-2 (COX-2), but investigations have not been extended to this specific compound. nih.govnih.gov

Research into Other Therapeutic Areas

No dedicated research studies on the potential antidiabetic or hypoglycemic effects of this compound have been identified in the available literature. The development of sulfonamide derivatives as antidiabetic agents, for instance as dipeptidyl peptidase-4 (DPP-4) inhibitors, is a known area of pharmaceutical research, but this specific molecule is not featured in existing studies. nih.govpensoft.net

Investigations into the antimalarial activity of this compound have not been reported in published scientific literature. While novel sulfonamide-based compounds are being explored as potential therapeutics against Plasmodium falciparum, the specific compound is not among those with available research findings. nih.govbiointerfaceresearch.com

A review of current literature indicates a lack of studies investigating the role or potential efficacy of this compound in the context of neurodegenerative diseases such as Alzheimer's disease. Research in this area has explored various other compounds, including other amino acid derivatives, but not this specific sulfonamide. nih.govnih.gov

There are no available scientific reports or data tables detailing the antioxidant activity of this compound. Although various sulfonamide derivatives have been synthesized and evaluated for their potential to scavenge free radicals, this particular compound has not been the subject of such published studies. nih.govmdpi.comresearchgate.net

Computational Chemistry and Cheminformatics in Sulfonamide Research

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are fundamental to understanding the three-dimensional structure and dynamic behavior of sulfonamides. These methods allow researchers to visualize molecules, calculate their properties, and simulate their interactions with biological targets.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For sulfonamides, DFT calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netresearchgate.net These calculations help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.net For instance, DFT studies on various sulfonamide derivatives have successfully correlated calculated vibrational spectra (FT-IR and FT-Raman) with experimental data, confirming the accuracy of the computed structures. researchgate.net Furthermore, DFT is used to analyze molecular electrostatic potential (MEP) maps, which identify regions of a molecule that are rich or poor in electrons, providing clues about how the molecule will interact with other molecules or biological receptors. researchgate.net

Table 1: Representative DFT-Calculated Properties for Sulfonamide-like Structures Note: This table is illustrative, based on general findings for sulfonamides, as specific data for 2-amino-N,N-dimethylpropane-1-sulfonamide is not available.

Property Typical Calculated Value/Observation Significance in Drug Design
Optimized Geometry Bond lengths, bond angles, dihedral angles Provides the most stable 3D structure of the molecule.
HOMO-LUMO Gap Varies; lower gap suggests higher reactivity Indicates electronic excitability and chemical reactivity.
Vibrational Frequencies Matched with experimental IR/Raman spectra Confirms structural integrity and identifies functional groups.
Mulliken Charges Distribution of partial charges on each atom Helps predict intermolecular interactions like hydrogen bonding.

| Molecular Electrostatic Potential (MEP) | Maps of electrostatic potential on the electron density surface | Visualizes charge distribution and sites for electrophilic/nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a flexible molecule like a sulfonamide, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt in solution. researchgate.net This is crucial because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into a receptor's binding site. By simulating the molecule in an aqueous environment, researchers can observe how interactions with water molecules influence its shape and flexibility. This provides a more realistic model of the molecule's behavior in a biological system compared to static, in-vacuo calculations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov In sulfonamide research, QSAR models are developed by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for a group of known sulfonamides and correlating them with their measured biological effects (e.g., antibacterial activity, enzyme inhibition). researchgate.net The resulting mathematical model can then be used to predict the activity of new, untested sulfonamide derivatives, guiding the synthesis of more potent compounds. nih.gov These predictive analytics help prioritize which molecules to synthesize and test, saving time and resources.

Molecular Docking and Virtual Screening for Target Identification and Ligand Optimization

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a sulfonamide) when bound to a second molecule (a receptor, typically a protein). researchgate.netresearchgate.netnih.gov This technique is instrumental in sulfonamide research for identifying potential biological targets and optimizing the binding affinity of lead compounds. nih.gov

In a typical docking study, the 3D structure of a target protein is used as a template. The sulfonamide molecule is then computationally placed into the protein's active site in various possible conformations and orientations. researchgate.net A scoring function is used to estimate the binding energy for each pose, with lower energies indicating more favorable interactions. researchgate.net This process can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding. researchgate.netnih.gov Virtual screening involves docking large libraries of compounds against a target protein to identify potential new inhibitors. researchgate.net

Table 2: Illustrative Molecular Docking Results for Sulfonamide Derivatives Against a Generic Protein Target Note: This table is a generalized representation. Specific binding energies and interacting residues are target-dependent.

Compound Class Typical Binding Energy (kcal/mol) Key Interacting Residues (Example) Common Interactions
Primary Sulfonamides -6.0 to -8.5 Thr199, His94, Pro202 Hydrogen bonds with the sulfonamide group; coordination with zinc ions (in metalloenzymes). researchgate.netnih.gov

| N-Substituted Sulfonamides | -7.0 to -9.5 | Varies with substituent | Additional hydrophobic or pi-pi stacking interactions from the substituted group. researchgate.net |

Predictive Assessment of Drug-Likeness and Pharmacokinetic Profiles (Pre-clinical Focus)

In the early stages of drug discovery, it is crucial to assess whether a compound has properties that make it a viable drug candidate. This involves evaluating its drug-likeness and pharmacokinetic profile, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Computational models are widely used to predict these properties for sulfonamides. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov In silico ADMET prediction tools can estimate a compound's oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and potential toxic liabilities. nih.gov These predictions help to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties, allowing researchers to focus on more promising candidates. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques

Structural elucidation relies on techniques that probe the molecular structure to map the connectivity of atoms and identify functional groups. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, mass spectrometry, and UV-Visible spectroscopy are cornerstone methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the proton NMR spectrum of 2-amino-N,N-dimethylpropane-1-sulfonamide, distinct signals are expected for each unique proton environment. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The six protons of the two equivalent N-methyl groups would yield a sharp singlet. The remaining protons on the propane (B168953) backbone would appear as multiplets due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-N(H ₂) 1.5 - 3.0 Broad Singlet 2H
-SO₂-CH ₂- 2.9 - 3.2 Multiplet 2H
-CH₂-CH (NH₂)- 3.2 - 3.6 Multiplet 1H

Note: Predicted values are relative to TMS (δ = 0 ppm) and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, three distinct signals are anticipated, corresponding to the methylene (B1212753) carbon adjacent to the sulfonyl group, the methine carbon bonded to the amino group, and the two equivalent methyl carbons of the N,N-dimethyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-SO₂-C H₂- 50 - 60
-C H(NH₂)- 45 - 55

Note: Predicted values are relative to TMS (δ = 0 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. libretexts.orgorgchemboulder.comrsc.org Key functional groups in this compound include the primary amine (-NH₂) and the sulfonamide (-SO₂N=).

The primary amine is expected to show two characteristic N-H stretching bands (one asymmetric, one symmetric) in the region of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, typically found near 1350 cm⁻¹ and 1175 cm⁻¹, respectively. rsc.orgblogspot.com Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
3400 - 3500 N-H Asymmetric Stretch Primary Amine
3300 - 3400 N-H Symmetric Stretch Primary Amine
2850 - 2960 C-H Stretch Alkyl
1580 - 1650 N-H Bend (Scissoring) Primary Amine
1310 - 1350 S=O Asymmetric Stretch Sulfonamide
1140 - 1180 S=O Symmetric Stretch Sulfonamide
1020 - 1250 C-N Stretch Aliphatic Amine

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₅H₁₄N₂O₂S, Molecular Weight: 166.24 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z = 166. As the molecule contains two nitrogen atoms, the molecular ion peak will have an even m/z value, consistent with the nitrogen rule. libretexts.org

The fragmentation of sulfonamides upon electron ionization often involves the cleavage of the sulfur-nitrogen (S-N) bond. nih.govresearchgate.netacs.orgresearchgate.net Alpha-cleavage adjacent to the amino group is also a common fragmentation pathway for amines. libretexts.org

Table 4: Predicted Key Mass Fragments

m/z Proposed Fragment Ion Fragmentation Pathway
166 [C₅H₁₄N₂O₂S]⁺• Molecular Ion (M⁺•)
122 [C₅H₁₄N₂]⁺• Loss of SO₂
88 [C₄H₁₀N₂]⁺• α-cleavage (loss of -SO₂N(CH₃)₂)
78 [CH₄NO₂S]⁺ Cleavage of C-C bond

Purity Assessment and Separation Techniques

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to separate mixtures, identify compounds, and determine purity. khanacademy.org For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is appropriate. researchgate.netnih.gov The mobile phase would typically be a mixture of a less polar and a more polar solvent, with the ratio adjusted to achieve optimal separation.

The position of the compound on the developed plate is described by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spot can be achieved by exposing the plate to UV light if the compound is UV-active, or by staining with a suitable reagent. Given the primary amine group, a ninhydrin (B49086) solution would be an effective visualizing agent, producing a characteristic colored spot (typically purple or pink) upon heating.

Table 5: Hypothetical TLC Parameters for Purity Assessment

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Chloroform : Methanol (e.g., 9:1 v/v)
Application 1% solution of compound in methanol
Visualization 1. UV light (254 nm) 2. Staining with ninhydrin solution followed by gentle heating

| Expected Result | A single spot, indicating a pure compound. The Rƒ value would be specific to the exact conditions used. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be a common approach. This would involve a nonpolar stationary phase (such as a C18 column) and a polar mobile phase.

While specific experimental conditions for this compound are not available in the literature, a typical method for the analysis of small, polar, and non-chromophoric amines and sulfonamides might involve the following:

Column: A C18 or other suitable reversed-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: As the target compound lacks a strong UV chromophore, detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by mass spectrometry (LC-MS). Derivatization with a UV-active agent could also be employed to allow for UV detection.

The development of a specific HPLC method would require optimization of parameters such as mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation from any impurities or related substances. Without published research, no specific data on retention time, resolution, or linearity for this compound can be provided.

Column Chromatography

Column chromatography is a primary technique used for the purification of chemical compounds. In the context of synthesizing this compound, column chromatography would be essential for isolating the target molecule from starting materials, reagents, and by-products.

The selection of the stationary and mobile phases is critical for successful separation:

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. Given the presence of an amino group and a sulfonamide moiety, silica gel would likely be a suitable choice. Alumina could be another alternative.

Mobile Phase: A solvent system would be selected based on the polarity of the compound. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate, methanol, or acetone) would be used. The ratio of the solvents would be optimized, often using thin-layer chromatography (TLC) as a preliminary guide, to achieve good separation between the desired product and impurities.

The progress of the purification would be monitored by collecting fractions and analyzing them by TLC or another analytical technique. Despite the common use of this technique in synthetic chemistry, no specific protocols or results for the column chromatographic purification of this compound have been detailed in scientific literature.

Solid-State Characterization (X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a successful X-ray crystallographic analysis would yield a detailed model of its molecular conformation in the solid state. Key structural features that would be of interest include:

The geometry of the sulfonamide group (S-N and S-O bond lengths and angles).

The conformation around the C-S and C-N bonds.

The packing of the molecules in the crystal lattice and the nature of any intermolecular hydrogen bonds involving the amino group and the sulfonamide oxygen atoms.

Studies on a variety of other aliphatic and aromatic sulfonamides have shown that the sulfonamide group can participate in robust hydrogen bonding networks, which significantly influence the crystal packing. nih.gov However, to perform this analysis, a suitable single crystal of this compound must first be grown. A search of crystallographic databases reveals that the crystal structure for this specific compound has not been determined or reported. Therefore, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available.

The following table would typically present crystallographic data, but remains empty due to the lack of published research for this compound.

Parameter Value
Chemical FormulaC₅H₁₄N₂O₂S
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Calculated Density (g/cm³)Data not available
R-factor (%)Data not available

Future Research Directions and Challenges

Development of Novel Sulfonamide Analogues and Derivatives

A primary avenue of future research would involve the synthesis and evaluation of novel analogues and derivatives of 2-amino-N,N-dimethylpropane-1-sulfonamide. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov

Research Focus:

Structural Modifications: Systematic modifications of the core structure could be explored. This includes altering the alkyl chain, substituting the dimethylamino group, and introducing various functional groups to the propane (B168953) backbone. Such modifications can significantly influence the compound's physicochemical properties and biological activity. nih.gov

Synthesis of Hybrid Molecules: A promising strategy involves creating hybrid molecules by combining the this compound scaffold with other known pharmacophores. This approach has been successful in generating compounds with enhanced potency and novel mechanisms of action.

Screening for Biological Activity: A crucial step would be to screen these newly synthesized derivatives against a wide range of biological targets to identify potential therapeutic applications.

Table 1: Potential Modifications and Target Activities

Modification Site Example Substituent Potential Therapeutic Target
Amino Group Acylation, Alkylation Antibacterial, Anticancer
Dimethylamino Group Cyclic Amines CNS disorders, Enzyme inhibition

Addressing Mechanisms of Resistance in Biological Systems

Should this compound or its derivatives show promise as antimicrobial agents, a significant challenge will be to overcome or mitigate the development of resistance. Resistance to sulfonamides is a well-documented phenomenon, primarily arising from two mechanisms: mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of resistance genes (sul1, sul2, etc.) that encode for a drug-insensitive form of the enzyme. nih.govresearchgate.net

Future Research Strategies:

Target Modification: Research could focus on designing analogues that can effectively inhibit mutated forms of DHPS or have a novel mechanism of action that bypasses this target altogether.

Combination Therapy: Investigating the synergistic effects of this compound derivatives with other antimicrobial agents could be a viable strategy to combat resistance.

Inhibition of Resistance Mechanisms: Another approach is to develop compounds that inhibit the mechanisms of resistance themselves, such as efflux pumps that expel the drug from the bacterial cell.

Exploration of Undiscovered Biological Targets and Pathways

While the classical target of sulfonamides is DHPS in the folate synthesis pathway, recent research has shown that sulfonamide-containing compounds can interact with a variety of other biological targets. researchgate.net This opens up the possibility of discovering entirely new therapeutic applications for derivatives of this compound.

Potential Areas of Exploration:

Enzyme Inhibition: Screening against a panel of enzymes, such as carbonic anhydrases, kinases, and proteases, could reveal novel inhibitory activities. ijarsct.co.in

Receptor Modulation: Investigating the interaction of these compounds with various cell surface and nuclear receptors could lead to the discovery of new signaling pathway modulators.

Phenotypic Screening: High-throughput screening of a library of derivatives in various cell-based assays can help identify compounds with interesting biological effects, even without prior knowledge of the specific target.

Integration of Multidisciplinary Approaches in Drug Discovery

The successful development of any new therapeutic agent requires a multidisciplinary approach, integrating expertise from various scientific fields. For this compound, this would be essential to move from a basic chemical entity to a potential drug candidate.

Key Disciplines and Their Roles:

Medicinal Chemistry: For the rational design and synthesis of novel analogues with improved properties.

Computational Chemistry: To perform in silico studies, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to guide the design process.

Molecular and Cellular Biology: To elucidate the mechanism of action and identify the biological targets of active compounds.

Pharmacology: To evaluate the efficacy and safety of lead compounds in preclinical models.

Design of Multi-Targeting Sulfonamide Agents for Complex Diseases

There is a growing interest in the development of multi-target drugs that can simultaneously modulate multiple biological pathways. nih.govsci-hub.se This approach is particularly relevant for the treatment of complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome, which involve intricate and interconnected signaling networks. The versatile structure of sulfonamides makes them excellent candidates for the design of such multi-target agents. nih.gov

Future Design Concepts:

Pharmacophore Hybridization: This involves combining the this compound scaffold with other known pharmacophores that target different proteins or pathways involved in a specific disease.

Fragment-Based Drug Design: This approach uses small molecular fragments that bind to different sites on one or more target proteins and then links them together to create a high-affinity, multi-targeting ligand.

Systems Biology-Informed Design: By understanding the complex biological networks underlying a disease, it may be possible to design molecules that optimally modulate multiple key nodes in the network to achieve a desired therapeutic effect.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-N,N-dimethylpropane-1-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of a primary amine precursor. Key steps include:

  • Step 1 : Reacting propane-1-sulfonyl chloride with dimethylamine under controlled pH (8–9) to form the sulfonamide backbone.
  • Step 2 : Introducing the amino group via nucleophilic substitution or reductive amination, depending on the precursor .
  • Critical Parameters : Temperature (optimal range: 0–5°C for exothermic steps), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show a singlet for N,N-dimethyl groups (δ ~2.8–3.1 ppm) and a triplet for the propane sulfonamide backbone (δ ~3.4–3.6 ppm). 13C^{13}C-NMR confirms sulfonamide carbonyl resonance at δ ~45–50 ppm .
  • X-ray Crystallography : Use SHELXL for refinement. Key challenges include resolving hydrogen bonding networks between sulfonamide and amino groups. Data collection at low temperature (100 K) improves resolution .

Q. What are the common impurities in synthesized this compound, and how can they be quantified?

  • Methodological Answer : Major impurities include unreacted sulfonyl chloride derivatives (e.g., 3-chloro-N,N-dimethylpropane-1-sulfonamide) and dimethylamine residues. Quantification methods:

  • HPLC-MS/MS : Use a C18 column (acetonitrile/water gradient) with MRM transitions for target (m/z 164 → 106) and impurities (m/z 198 → 140) .
  • Titration : Residual amines are titrated with HCl (0.1 M) to pH 4.5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in bond angles or hydrogen bonding may arise from:

  • Dynamic Disorder : Use low-temperature data collection (100 K) and SHELXL’s TWIN/BASF commands to model twinned crystals .
  • Tautomerism : Compare DFT-calculated (e.g., Gaussian 16) and experimental bond lengths to identify dominant tautomers. For example, sulfonamide vs. sulfinamide tautomers differ in S–O bond lengths by 0.05–0.1 Å .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce >90% ee. Monitor via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer. Reaction conditions: pH 7.5, 25°C, 24 h .

Q. How do structural analogs (e.g., deuterated or halogenated derivatives) affect metabolic stability studies of this compound?

  • Methodological Answer :

  • Deuterated Analogs : Replace 1H^1H at the amino group with 2H^2H (e.g., 2-amino-N,N-dimethylpropanamide-d6) to track metabolic pathways via LC-MS. Deuterium reduces CYP450-mediated oxidation rates by 2–3× .
  • Halogenated Derivatives : Introduce Cl or F at the propane chain (e.g., 3-chloro analog) to study steric effects on enzyme binding. MD simulations (Amber22) show halogen bonding with His residues in cytochrome P450 .

Q. What computational methods predict the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase). Sulfonamide’s sulfonyl group binds Zn2+^{2+} with ΔG ~-8.5 kcal/mol .
  • QM/MM Simulations : Combine Gaussian 16 (B3LYP/6-31G*) and AMBER to study reaction mechanisms (e.g., hydrolysis). Transition states for sulfonamide cleavage show activation energies of ~25 kcal/mol .

Comparative and Mechanistic Questions

Q. How does this compound compare to N’-(2-hydroxyethyl)-N,N-dimethylsulfamide in ligand-protein interactions?

  • Methodological Answer :

  • Hydrogen Bonding : The hydroxyethyl group in the latter forms additional H-bonds (e.g., with Asp99 in HSA), increasing binding affinity (Kd ~1.2 μM vs. 4.5 μM for this compound) .
  • Solubility : Hydroxyethyl derivatives have higher aqueous solubility (logP ~-0.3 vs. 0.8 for the target compound), impacting bioavailability .

Q. What experimental approaches reconcile discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use 14C^{14}C-labeled compound to track in vivo metabolites via radio-HPLC. Common metabolites include sulfonic acid derivatives (retention time tR ~8.2 min) .
  • PK/PD Modeling : Fit in vitro IC50 (e.g., 10 μM) to in vivo efficacy using NONMEM. Adjust for plasma protein binding (e.g., 85% bound to albumin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.